1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
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Overview
Description
1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyridine ring with an oxazine ring, making it a valuable scaffold for the development of novel therapeutic agents.
Preparation Methods
The synthesis of 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the ring is functionalized to introduce the necessary substituents.
Oxazine Ring Formation: The oxazine ring is formed through a cyclization reaction, often involving the use of an appropriate amine and aldehyde.
Benzylation: The final step involves the benzylation of the nitrogen atom in the oxazine ring, typically using benzyl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazine ring to a more reduced form.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of substituted derivatives.
Scientific Research Applications
1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Chemical Biology: The compound is employed in chemical biology research to probe cellular processes and interactions.
Industrial Applications: In industry, it is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can be compared with other similar compounds, such as:
1-Benzyl-7-chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Contains a bromine atom, offering different reactivity in substitution reactions.
1-Benzyl-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-7-iodopyrido[2,3-b][1,4]oxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-11-6-12-14(16-7-11)19-9-13(18)17(12)8-10-4-2-1-3-5-10/h1-7H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGCQXKQWKTXCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)N=CC(=C2)I)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674143 |
Source
|
Record name | 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-40-4 |
Source
|
Record name | 7-Iodo-1-(phenylmethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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